5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole and a pyrimidoquinoline . These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. In general, benzothiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antibacterial and Antimicrobial Applications
The benzo[d]thiazol moiety present in the compound is known to contribute to antibacterial properties. Compounds with this structure have been used to develop new antibacterial agents that can overcome antimicrobial resistance (AMR). This compound could be explored for its potential to inhibit the growth of bacteria, particularly in the development of new drugs to treat infections where current antibiotics are ineffective .
Antifungal and Antiviral Activities
Thiazole derivatives, such as those found in this compound, have shown significant antifungal and antiviral activities. This suggests that the compound could be useful in the synthesis of new drugs aimed at treating fungal infections and viral diseases, including those caused by emerging and re-emerging viruses .
Anti-inflammatory Properties
The benzo[d]thiazol component is also associated with anti-inflammatory properties. Research on similar compounds has indicated potential in treating inflammation-related disorders, which could make this compound a candidate for the development of new anti-inflammatory medications .
Antitumor and Cytotoxic Effects
Compounds containing thiazole rings have been observed to exhibit antitumor and cytotoxic activities. This compound could be investigated for its potential use in cancer therapy, particularly in designing drugs that target specific cancer cells while minimizing damage to healthy cells .
Antidiabetic Activity
Imidazole rings, which are structurally related to the compound , have been linked to antidiabetic activity. This compound could be part of studies aiming to discover new treatments for diabetes, potentially offering a novel approach to managing blood sugar levels .
Mechanism of Action
Target of Action
Compounds with abenzo[d]thiazol-2-yl moiety have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown promising quorum-sensing inhibitors activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-12-6-3-5-11-16(12)17(18-19(23-11)25-22(29)26-20(18)28)13-8-9-14(30-13)21-24-10-4-1-2-7-15(10)31-21/h1-2,4,7-9,17H,3,5-6H2,(H3,23,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDANLNZBGUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=NC6=CC=CC=C6S5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione |
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